molecular formula C21H20N2O B2958846 3-{1-[(naphthalen-1-yl)methyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol CAS No. 385402-87-9

3-{1-[(naphthalen-1-yl)methyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol

Cat. No.: B2958846
CAS No.: 385402-87-9
M. Wt: 316.404
InChI Key: JUKUCZMIXIZRBG-UHFFFAOYSA-N
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Description

3-{1-[(Naphthalen-1-yl)methyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol is a heterocyclic compound featuring a benzodiazol core linked to a naphthalene moiety via a methyl group and a propanol side chain. The hydroxyl group on the propanol chain enhances hydrophilicity, while the naphthalene and benzodiazol groups contribute to π-π stacking interactions, which may influence binding to biological targets.

Properties

IUPAC Name

3-[1-(naphthalen-1-ylmethyl)benzimidazol-2-yl]propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O/c24-14-6-13-21-22-19-11-3-4-12-20(19)23(21)15-17-9-5-8-16-7-1-2-10-18(16)17/h1-5,7-12,24H,6,13-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUKUCZMIXIZRBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CN3C4=CC=CC=C4N=C3CCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{1-[(naphthalen-1-yl)methyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol typically involves multi-step organic reactions. One common method involves the initial formation of the benzimidazole ring through the condensation of o-phenylenediamine with a carboxylic acid derivative. This is followed by the alkylation of the benzimidazole with a naphthalen-1-ylmethyl halide under basic conditions to form the intermediate product. The final step involves the reduction of the intermediate to introduce the propanol group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

3-{1-[(naphthalen-1-yl)methyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-{1-[(naphthalen-1-yl)methyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-{1-[(naphthalen-1-yl)methyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s aromatic rings allow it to engage in π-π interactions with aromatic amino acids in proteins, enhancing its binding affinity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 3-{1-[(naphthalen-1-yl)methyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol can be contextualized by comparing it to analogs with related scaffolds. Key differences in heterocyclic cores, substituents, and biological activities are highlighted below.

Structural Analogues and Functional Groups

Compound Name Core Structure Key Functional Groups/Substituents Biological Activity/Application
This compound (Target) Benzodiazol Naphthalenylmethyl, propanol Potential kinase/modulation (hypothetical)
[18F]HX4 : 3-[18F]fluoro-2-(4-((2-nitro-1H-imidazol-1-yl)methyl)-1H-1,2,3-triazol-1-yl)propan-1-ol Triazole + nitroimidazole Fluoro, nitroimidazole, propanol PET imaging tracer (hypoxia detection)
1b : 3-(1-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-1H-1,2,3-triazol-4-yl)propan-1-ol Triazole + pyrimidine Pyridine-pyrimidine, propanol Kinase inhibitor (imatinib analog)
Imidazolylindol-propanol Imidazole + indole Indole, propanol Antifungal (CMI: 0.001 μg/mL)
22 : 1-(1-(6-Methoxynaphthalen-2-yl)ethyl)-4-methyl-1H-pyrazole Pyrazole Methoxynaphthalene, methyl Not specified (likely enzyme modulator)

Pharmacological and Physicochemical Comparisons

Hydrophilicity/Solubility: The target compound’s hydroxyl group improves solubility relative to non-polar analogs like 22 (methoxynaphthalene-pyrazole) but may be less hydrophilic than [18F]HX4, which has a fluoro-triazole-nitroimidazole system enhancing aqueous compatibility . The imidazolylindol-propanol’s antifungal activity suggests that polar groups (e.g., -OH) are critical for membrane penetration in pathogens.

In contrast, 1b’s pyridine-pyrimidine system may target ATP-binding sites in kinases .

The target compound’s benzodiazol core could confer stability against oxidative metabolism.

Biological Target Specificity :

  • 1b ’s pyrimidine-pyridine scaffold mimics imatinib’s pharmacophore, suggesting kinase inhibition . The target compound’s benzodiazol core may instead interact with heme-containing enzymes or nucleic acids.

Biological Activity

The compound 3-{1-[(naphthalen-1-yl)methyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol is a member of the benzodiazole family, which has garnered attention for its diverse biological activities. This article explores its potential biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound includes:

  • A benzodiazole core, known for its pharmacological properties.
  • A naphthalenemethyl substituent that may enhance lipophilicity and biological interactions.

Research indicates that compounds with similar structures to this compound often interact with various biological targets, including:

  • Enzymes : Inhibition or modulation of enzyme activity can lead to altered metabolic pathways.
  • Receptors : Binding to specific receptors can influence cell signaling pathways related to growth and apoptosis.

Biological Activities

The biological activities associated with this compound include:

Activity Description
Anticancer Potential to inhibit tumor cell growth through modulation of signaling pathways.
Antimicrobial Exhibits activity against various bacterial strains.
Anti-inflammatory May reduce inflammation through inhibition of pro-inflammatory cytokines.

Case Studies and Research Findings

Recent studies have highlighted the biological potential of related compounds:

  • Antitumor Activity : A study on benzodiazole derivatives demonstrated significant antitumor effects in xenograft models, suggesting that structural modifications can enhance efficacy against cancer cells .
  • Antimicrobial Properties : Research indicated that similar naphthalene-substituted benzodiazoles showed promising antimicrobial activity against resistant bacterial strains .
  • Mechanistic Insights : Molecular docking studies revealed that these compounds could effectively bind to target proteins involved in cancer progression, indicating a potential pathway for drug development .

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